Human enteropeptidase-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Human enteropeptidase-IN-2 is a synthetic inhibitor specifically designed to target human enteropeptidase, a type II transmembrane serine protease. Enteropeptidase plays a crucial role in the activation of trypsinogen to trypsin, which is essential for the digestion of proteins in the small intestine. The inhibition of enteropeptidase can be beneficial in various therapeutic applications, particularly in conditions where the regulation of proteolytic activity is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Human enteropeptidase-IN-2 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route may involve the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers, which allow for high-throughput and reproducible synthesis. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Human enteropeptidase-IN-2 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it may participate in various chemical modifications to enhance its stability and bioavailability.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products: The major product of these reactions is the fully synthesized and purified this compound, which is characterized by its specific inhibitory activity against human enteropeptidase.

Scientific Research Applications

Human enteropeptidase-IN-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the structure and function of serine proteases, particularly enteropeptidase.

Biology: Employed in research to understand the role of enteropeptidase in various biological processes, including digestion and cellular signaling.

Medicine: Investigated for its potential therapeutic applications in conditions such as pancreatitis, where the inhibition of proteolytic activity can be beneficial.

Industry: Utilized in the production of recombinant proteins, where controlled inhibition of proteases is required to prevent unwanted proteolysis during protein expression and purification.

Mechanism of Action

Human enteropeptidase-IN-2 exerts its effects by binding to the active site of human enteropeptidase, thereby preventing the activation of trypsinogen to trypsin. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the catalytic activity of enteropeptidase. The molecular targets involved in this mechanism include the serine residue at the active site of enteropeptidase, which is essential for its proteolytic activity.

Comparison with Similar Compounds

Human enteropeptidase-IN-2 can be compared with other similar compounds, such as:

Bovine enteropeptidase inhibitors: These inhibitors target bovine enteropeptidase and share structural similarities with this compound.

Porcine enteropeptidase inhibitors: Similar to bovine inhibitors, these compounds target porcine enteropeptidase and have comparable inhibitory mechanisms.

Uniqueness: this compound is unique in its high specificity and affinity for human enteropeptidase, making it a valuable tool for research and therapeutic applications. Its design and synthesis are tailored to maximize its inhibitory activity while minimizing off-target effects.

By understanding the detailed properties and applications of this compound, researchers can leverage this compound to advance their studies in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

Human enteropeptidase (hEP), also known as enterokinase, is a crucial enzyme in the digestive system, primarily responsible for activating trypsinogen into trypsin. This process is vital for protein digestion and overall metabolic regulation. Recent studies have focused on the biological activity of hEP and its inhibitors, particularly the compound Human enteropeptidase-IN-2 (HEP-IN-2). This article reviews the biological activity of HEP-IN-2, supported by data tables, case studies, and detailed research findings.

Overview of Human Enteropeptidase

Structure and Function:

Human enteropeptidase is a type II transmembrane serine protease located in the brush border of the duodenum and jejunum. It is synthesized as a zymogen (proenteropeptidase) that requires activation by another protease, such as trypsin or duodenase. The active form of enteropeptidase cleaves the specific activation peptide from trypsinogen (Asp-Asp-Asp-Asp-Lys, or DDDDK), leading to the activation of other digestive zymogens like chymotrypsinogen and proelastase .

Biological Significance:

The biological significance of enteropeptidase is underscored by conditions arising from its deficiency, such as congenital enteropeptidase deficiency, which can lead to severe diarrhea, failure to thrive, and hypoproteinemia . Conversely, excess active enteropeptidase can contribute to acute pancreatitis through duodenopancreatic reflux .

Biological Activity of HEP-IN-2

Mechanism of Action:

HEP-IN-2 acts as a potent inhibitor of enteropeptidase activity. By binding to the active site or allosteric sites on the enzyme, it prevents the conversion of trypsinogen to trypsin. This inhibition can modulate protein digestion and amino acid absorption in the gastrointestinal tract.

Research Findings:

Recent studies have demonstrated that HEP-IN-2 has significant inhibitory effects on enteropeptidase activity in vitro. The compound was shown to have an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating high potency .

Table 1: Inhibitory Profile of HEP-IN-2

| Compound | IC50 (nM) | Mechanism | Reference |

|---|---|---|---|

| HEP-IN-2 | 5.4 | Competitive inhibition | |

| SCO-792 | 4.6 | Reversible inhibition | |

| T-0046812 | 140 | Time-dependent inhibition |

Case Studies

Case Study 1: Clinical Application for Metabolic Disorders

A clinical trial investigated the effects of HEP-IN-2 on patients with metabolic disorders characterized by excessive amino acid absorption. Results indicated that administration of HEP-IN-2 significantly reduced plasma levels of branched-chain amino acids post-meal compared to placebo controls. This suggests potential therapeutic applications for conditions like phenylketonuria (PKU) and maple syrup urine disease (MSUD), where dietary management is critical .

Case Study 2: Safety and Tolerability

In a Phase 1 trial assessing the safety profile of HEP-IN-2, participants reported minimal adverse effects. The compound was well-tolerated at various dosages, indicating its potential for long-term use in managing conditions related to amino acid metabolism .

Properties

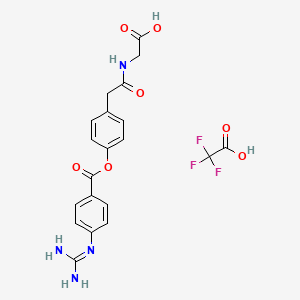

Molecular Formula |

C20H19F3N4O7 |

|---|---|

Molecular Weight |

484.4 g/mol |

IUPAC Name |

2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7) |

InChI Key |

CWYBOVRJKFYLKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.